Cas no 112408-68-1 (3'-deoxy-4-O-methylsappanol)

3'-deoxy-4-O-methylsappanol structure
Produktname:3'-deoxy-4-O-methylsappanol
3'-deoxy-4-O-methylsappanol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3'-Deoxy-O-methyl-sappanol
- 4-Me ether-3-(4-Hydroxybenzyl)-3,4,7-chromantriol
- 3'-Deoxy-4-O-methylsappanol
- 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-; (3R,4S)-3-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-2H-1-benzopyran-3,7-diol
- (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
- 3invertedexclamationmark-Deoxy-4-O-methylsappanol
- (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
- AKOS040761087
- 3 inverted exclamation mark -Deoxy-4-O-methylsappanol
- 112408-68-1
- CHEMBL518739
- HY-N9316
- 3'-deoxy- 4-O-methylsappanol
- FS-7972
- DTXSID101131312
- CS-0159367
- DA-49578
- 3'-deoxy-4-O-methylsappanol
-
- Inchi: InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1
- InChI-Schlüssel: NRDMATSOBGRQDO-DLBZAZTESA-N
- Lächelt: CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O
Berechnete Eigenschaften
- Genaue Masse: 302.11542367g/mol
- Monoisotopenmasse: 302.11542367g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 3
- Komplexität: 368
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 79.2Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
3'-deoxy-4-O-methylsappanol Verwandte Literatur
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
112408-68-1 (3'-deoxy-4-O-methylsappanol) Verwandte Produkte
- 1245646-75-6(tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate)
- 921915-36-8(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)
- 899996-12-4(4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide)
- 321165-14-4(ethyl 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate)
- 428464-91-9(4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde)
- 2059955-54-1(4-Bromo-2-nitrobenzene-1-sulfonyl fluoride)
- 729565-49-5(4-Methyl-3-nitro-N-[(2-phenylethenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide)
- 2102525-51-7(1,4-Benzenedicarboxylic acid, 2,2'-(2,6-pyridinediyl)bis-)
- 2138538-67-5(2-(5-amino-4-fluoro-1H-pyrazol-1-yl)ethan-1-ol)
- 1595697-46-3(3-Buten-2-one, 1-(3-azetidinyl)-)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:112408-68-1)3'-Deoxy-4-O-Methylsappanol

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung